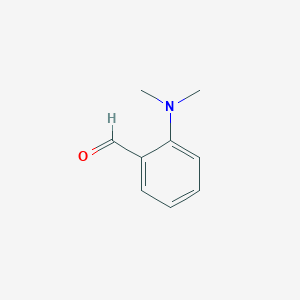

2-(Dimethylamino)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPBVJWCIDNDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871859 | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-72-6, 28602-27-9 | |

| Record name | 2-(Dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028602279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)benzaldehyde (CAS 579-72-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)benzaldehyde, with CAS registry number 579-72-6, is an aromatic aldehyde featuring a dimethylamino group at the ortho position relative to the formyl group. This substitution pattern imparts distinct electronic and steric properties compared to its more common para-isomer, making it a valuable and specific reagent in organic synthesis and medicinal chemistry. The electron-donating nature of the dimethylamino group activates the benzene ring, while its proximity to the aldehyde function can influence reactivity and introduce unique intramolecular interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in research and development.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is typically a clear, light green to yellow liquid, a physical state that distinguishes it from its solid para-isomer.[1] Its key properties are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 579-72-6 | [2][3][4] |

| Molecular Formula | C₉H₁₁NO | [1][3][4] |

| Molecular Weight | 149.19 g/mol | [2][4] |

| Appearance | Clear, light green to yellow liquid | [1][2] |

| Boiling Point | 115-120 °C at 5 Torr; 244.7±13.0 °C at 760 mmHg | [1][3] |

| Density | 1.072 - 1.1 g/cm³ (Predicted/Reported) | [1][3] |

| Flash Point | 89.8±9.2 °C | [3] |

| Refractive Index | 1.596 | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][2][3] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by its spectroscopic data.

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Data available in literature, characteristic peaks for aldehyde proton (~9.8-10.0 ppm), aromatic protons, and N-methyl protons (~3.0 ppm). | [5][6] |

| ¹³C NMR | Data available in literature, characteristic peaks for carbonyl carbon (~190 ppm), aromatic carbons, and N-methyl carbons. | [5] |

| Mass Spec (GC-MS) | Molecular ion peak consistent with exact mass (149.08406 g/mol ). | [3][7] |

| InChIKey | DGPBVJWCIDNDPN-UHFFFAOYSA-N | [2][3][7] |

Part 2: Synthesis and Manufacturing

The synthesis of this compound is less commonly documented than its para-isomer, but established routes exist. A prevalent method involves the formylation of N,N-dimethylaniline. The choice of formylating agent and reaction conditions is critical to favor ortho-substitution and achieve high yields.

General Synthesis Workflow

The synthesis typically follows a standard path from starting materials to the purified final product. The critical step is the electrophilic formylation of the activated aromatic ring, followed by an aqueous workup and purification, often by vacuum distillation, to isolate the target compound.

References

An In-Depth Technical Guide to 2-(Dimethylamino)benzaldehyde for Advanced Research and Development

Introduction

2-(Dimethylamino)benzaldehyde is an aromatic organic compound featuring a benzaldehyde core substituted at the ortho-position with a dimethylamino group. This structural arrangement, where the electron-donating amino group is adjacent to the electron-withdrawing aldehyde, imparts unique chemical reactivity and spectroscopic properties. It serves as a valuable building block and intermediate in the synthesis of a variety of more complex molecules, including dyes, pharmaceuticals, and materials for chemical sensing.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical identity, detailed synthetic protocols with mechanistic insights, thorough spectroscopic characterization, and key aspects of its chemical reactivity and safe handling.

Chemical Identity and Structure

2.1 IUPAC Name and Synonyms

The systematic IUPAC name for this compound is This compound [1][2]. It is also known by several other names, which are useful to recognize in literature and chemical catalogs.

| Identifier Type | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 579-72-6[2][3] |

| Synonyms | o-Dimethylaminobenzaldehyde, N,N-Dimethyl-2-formylaniline, N,N-Dimethylanthranilaldehyde[4] |

2.2 Molecular Formula and Weight

2.3 Chemical Structure

The structure consists of a benzene ring where an aldehyde group (-CHO) and a dimethylamino group (-N(CH₃)₂) are substituted on adjacent carbon atoms (positions 1 and 2). This ortho-substitution creates steric hindrance that can influence the reactivity of both functional groups. The electron-donating nature of the dimethylamino group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of key physical and chemical properties is essential for laboratory use, including planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Clear, light green to yellow liquid | [4] |

| Boiling Point | 115-120 °C at 5 Torr | [4][5] |

| Density | 1.072 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] |

| Storage Temperature | 2-8°C under an inert atmosphere | [4] |

Synthesis and Purification

While various methods exist, the formylation of an electron-rich arene like N,N-dimethylaniline is a common strategy. The Vilsmeier-Haack reaction is a prime example, though it typically yields the para-substituted product due to sterics.[6][7] Synthesis of the ortho-isomer often requires specific starting materials or directed lithiation strategies. For the purpose of this guide, a generalized Vilsmeier-Haack workflow is presented to illustrate the principles of formylation.

4.1 The Vilsmeier-Haack Reaction: A Formylation Principle

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[6][8] It involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Vilsmeier Reagent Formation: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring (e.g., N,N-dimethylaniline) attacks the electrophilic carbon of the Vilsmeier reagent.[9] This leads to the formation of an iminium ion intermediate.

-

Hydrolysis: In the final workup step, the iminium ion is hydrolyzed with water to yield the desired aryl aldehyde.[6][7]

4.2 Generalized Experimental Protocol (Illustrative for Aryl Formylation)

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of anilines and serves as a reliable guide for synthesizing substituted aminobenzaldehydes.[10][11]

Materials:

-

N,N-dimethylaniline (or appropriate ortho-directing precursor)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed Ice

-

Saturated Sodium Acetate solution

-

Deionized Water

Procedure:

-

In a three-necked flask equipped with a stirrer and dropping funnel, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. An exothermic reaction forms the Vilsmeier reagent complex.[11]

-

Once the initial exotherm has subsided, add the N,N-disubstituted aniline starting material dropwise to the mixture, maintaining the cool temperature.[11]

-

After the addition is complete, heat the reaction mixture on a steam bath for several hours (typically 2-3 hours) with continued stirring.[11]

-

Cool the reaction mixture and carefully pour it over a large volume of crushed ice in a beaker.[11]

-

Neutralize the acidic solution to a pH of 6-8 by slowly adding a saturated aqueous solution of sodium acetate with vigorous stirring. The product will begin to precipitate.[11]

-

Allow the mixture to stand, preferably overnight in a refrigerator, to ensure complete precipitation.[11]

-

Filter the crude product by suction, wash thoroughly with cold water, and air-dry.[11]

4.3 Mechanistic Insights & Rationale

-

Choice of Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as a powerful dehydrating and activating agent to generate the highly electrophilic Vilsmeier reagent. This reagent is a weak electrophile, necessitating an electron-rich aromatic substrate like a dialkylaniline for the reaction to proceed efficiently.[7][9]

-

Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic and requires careful cooling to prevent uncontrolled side reactions. The subsequent heating provides the necessary activation energy for the electrophilic substitution step.

-

Hydrolysis and Neutralization: Pouring the reaction mixture onto ice serves both to quench the reaction and to begin the hydrolysis of the iminium intermediate. Neutralization with a weak base like sodium acetate is critical for precipitating the final aldehyde product, which is often soluble in strong acid.

4.4 Visualization of Synthesis Workflow

The following diagram illustrates the key stages of a generalized Vilsmeier-Haack formylation process.

Spectroscopic Characterization

5.1 Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms.

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aldehyde (-CHO) | ~9.7 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded. For the para isomer, it appears at 9.73 ppm.[12] |

| Aromatic (Ar-H) | ~6.7 - 7.8 | Multiplet (m) or Doublets (d) | 4H | The exact shifts and coupling patterns will depend on the ortho substitution. For the para isomer, two doublets appear at 7.73 and 6.69 ppm.[12] |

| N-Methyl (-N(CH₃)₂) | ~3.1 | Singlet (s) | 6H | The two methyl groups are equivalent, resulting in a single, strong signal. For the para isomer, this appears at 3.08 ppm.[12] |

5.2 Carbon NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum identifies the different carbon environments in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~190 | The aldehyde carbon is significantly downfield. The para isomer shows this peak at 190.4 ppm.[12] |

| Aromatic (Ar-C) | ~110 - 155 | Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen (C-N) will be significantly upfield due to shielding. The para isomer shows aromatic signals between 111.1 and 154.4 ppm.[12] |

| N-Methyl (-N(CH₃)₂) | ~40 | The methyl carbons are shielded. The para isomer's methyl carbons appear at 40.2 ppm.[12] |

5.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1670 - 1700 (strong, sharp) |

| Aromatic C=C | Stretch | 1500 - 1600 (medium) |

| C-N | Stretch | 1250 - 1350 (medium) |

| C-H (Aldehyde) | Stretch | 2720 & 2820 (two weak bands) |

5.4 Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

-

Expected Molecular Ion [M]⁺: m/z = 149.08

-

High-Resolution MS (HRMS): Calculated for [M+H]⁺ (C₉H₁₂NO⁺): 150.0913[13]

-

Key Fragmentation: A likely fragmentation pathway involves the loss of the formyl radical (-CHO) or a methyl radical (-CH₃) from the parent ion.

Chemical Reactivity and Applications

This compound's bifunctional nature makes it a versatile reagent in organic synthesis.

-

Reactions of the Aldehyde Group: The aldehyde group can undergo nucleophilic addition, condensation reactions (e.g., with primary amines to form Schiff bases), oxidation to a carboxylic acid, and reduction to an alcohol.[14]

-

Reactions of the Aromatic Ring: The dimethylamino group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic aromatic substitution.

-

Applications in Synthesis: It is a precursor for synthesizing heterocyclic compounds, dyes, and other complex organic molecules. Its isomer, 4-(dimethylamino)benzaldehyde, is a key component of Ehrlich's reagent, used for the colorimetric detection of indoles and other compounds.[15][16] This highlights the general utility of aminobenzaldehydes as reagents in analytical chemistry and biochemistry.[14][17]

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[18] Some sources also list H302 (Harmful if swallowed).

-

Precautionary Measures:

References

- 1. CID 161618249 | C18H22N2O2 | CID 161618249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde, (dimethylamino)- | C9H11NO | CID 34289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 579-72-6 | AAA57972 [biosynth.com]

- 4. This compound | 579-72-6 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Vilsmeier-Haack_reaction [chemeurope.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of p-Dimethylaminobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 12. rsc.org [rsc.org]

- 13. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. researchgate.net [researchgate.net]

- 18. chemical-label.com [chemical-label.com]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(Dimethylamino)benzaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 2-(Dimethylamino)benzaldehyde (CAS 579-72-6), a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule. Our focus is on not just presenting data, but on interpreting it with the expertise and insight gained from extensive field experience, ensuring a thorough understanding of the compound's structural and electronic properties.

Introduction

This compound is an aromatic aldehyde characterized by the presence of a dimethylamino group at the ortho position relative to the formyl group. This substitution pattern significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. A precise understanding of its NMR, IR, and UV-Vis spectra is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic applications. This guide will explore each of these techniques in detail, providing both the fundamental data and the causal reasoning behind the observed spectral features.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group on the benzene ring creates a distinct electronic profile that is reflected in its spectroscopic data.

Figure 1: Chemical structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The electron-donating dimethylamino group and the electron-withdrawing aldehyde group create a distinct pattern of shielding and deshielding for the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 | dd | 1H | Aromatic proton (H6) |

| ~7.5 | ddd | 1H | Aromatic proton (H4) |

| ~7.1 | d | 1H | Aromatic proton (H3) |

| ~7.0 | t | 1H | Aromatic proton (H5) |

| ~2.9 | s | 6H | Methyl protons (-N(CH₃)₂) |

Causality Behind Experimental Observations: The aldehyde proton appears as a singlet significantly downfield (~10.2 ppm) due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. The aromatic protons exhibit a complex splitting pattern due to their coupling with adjacent protons. The proton at the 6-position is the most deshielded of the aromatic protons due to its proximity to the electron-withdrawing aldehyde group. The protons of the dimethylamino group appear as a sharp singlet around 2.9 ppm, integrating to six hydrogens.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl (C=O) |

| ~155 | Aromatic carbon (C2) |

| ~135 | Aromatic carbon (C4) |

| ~130 | Aromatic carbon (C6) |

| ~128 | Aromatic carbon (C1) |

| ~120 | Aromatic carbon (C5) |

| ~117 | Aromatic carbon (C3) |

| ~45 | Methyl carbons (-N(CH₃)₂) |

Expertise in Interpretation: The aldehyde carbonyl carbon resonates at a characteristic downfield shift of approximately 192 ppm. The aromatic carbon attached to the dimethylamino group (C2) is significantly shielded compared to the other aromatic carbons due to the strong electron-donating nature of the nitrogen atom. The remaining aromatic carbons show distinct chemical shifts based on their position relative to the two functional groups.

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2820, ~2720 | Medium | C-H Stretch | Aldehyde (-CHO) |

| ~1680 | Strong | C=O Stretch | Aldehyde (Aromatic) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1360 | Strong | C-N Stretch | Aromatic Amine |

Trustworthiness of Protocol: The IR spectrum is dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. The conjugation with the aromatic ring lowers this frequency compared to a saturated aldehyde.[2] The characteristic C-H stretching vibrations of the aldehyde group are observed as two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1480 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the liquid or solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact.[3]

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the aromatic ring, the dimethylamino group, and the aldehyde group, results in characteristic absorption bands.

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~250 | High | Ethanol | π → π |

| ~350 | Moderate | Ethanol | n → π |

Authoritative Grounding: The UV-Vis spectrum typically shows two main absorption bands. A strong absorption band around 250 nm is attributed to a π → π* transition within the conjugated system. A weaker, longer-wavelength absorption around 350 nm corresponds to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen. The choice of solvent can influence the position of these bands.[4]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).[5]

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.2 and 0.8).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solvent and record the baseline.

-

Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Figure 3: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of this compound. The interplay of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group creates a unique and interpretable set of spectral features. By understanding the principles behind these spectroscopic techniques and following robust experimental protocols, researchers can confidently utilize this valuable synthetic intermediate in their work.

References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. labcompare.com [labcompare.com]

- 4. Virtual Labs [mas-iiith.vlabs.ac.in]

- 5. quora.com [quora.com]

The Solubility Profile of 2-(Dimethylamino)benzaldehyde: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Practical Methodologies for Solubility Determination in Aqueous and Organic Media

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Dimethylamino)benzaldehyde, a vital reagent and building block in pharmaceutical and chemical research. A deep understanding of a compound's solubility is fundamental to its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This document delves into the theoretical principles governing the solubility of this substituted benzaldehyde, presents available qualitative and comparative quantitative data, and furnishes detailed, field-proven protocols for empirical solubility determination. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in a Research Context

This compound (CAS 579-72-6) is an aromatic aldehyde featuring a dimethylamino group at the ortho position. This structural arrangement imparts a unique combination of polarity and steric hindrance that dictates its interaction with various solvents. In the laboratory, predictable and reproducible solubility is paramount for:

-

Reaction Homogeneity: Ensuring reactants are in the same phase for optimal reaction rates.

-

Crystallization and Purification: Selecting appropriate solvent systems for isolating the compound with high purity.

-

Analytical Method Development: Preparing standardized solutions for techniques such as chromatography and spectroscopy.

-

Formulation Science: Developing stable and effective delivery systems for active pharmaceutical ingredients.

The molecule's structure, with a polar dimethylamino group and a larger, less polar aromatic ring, suggests a nuanced solubility profile. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with protic solvents, while the benzene ring favors interactions with non-polar solvents.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| CAS Number | 579-72-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| Appearance | Clear, light green to yellow liquid | [5] |

| Boiling Point | 115-120 °C (at 5 Torr) | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][2][5] |

Solubility Profile of this compound

Direct, quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, qualitative data and comparisons with its structural isomer, 4-(Dimethylamino)benzaldehyde, provide significant insights.

Qualitative Solubility in Organic Solvents and Water

General observations indicate that this compound, like its isomers, is more soluble in polar organic solvents than in non-polar ones. The presence of the dimethylamino group enhances polarity and allows for hydrogen bonding with protic solvents.[6]

Table of Qualitative Solubility:

| Solvent | Classification | Observed Solubility | Reference(s) |

| Chloroform | Chlorinated | Slightly Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [5] |

| Methanol | Polar Protic | Slightly Soluble | [5] |

| Water | Polar Protic | Limited Solubility | [6] |

| Alcohols (general) | Polar Protic | Generally Soluble | [6] |

| Non-polar solvents | Non-polar | Low Solubility | [6] |

Comparative Quantitative Data: The Case of 4-(Dimethylamino)benzaldehyde

Extensive quantitative solubility data is available for the para isomer, 4-(Dimethylamino)benzaldehyde. This data is invaluable for understanding the general solubility trends of this class of compounds. It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[7][8] A study by Meng et al. (2017) systematically measured the solubility of the para isomer in various solvents at different temperatures.[9]

Table of Quantitative Solubility for 4-(Dimethylamino)benzaldehyde:

| Solvent | Solubility (g/L) at 20°C | Reference(s) |

| Water | ~0.8 | [10] |

| Ethanol | 10 | |

| Ethanol | 50 mg/mL (temperature not specified) | [11][12] |

It is generally expected that the ortho isomer, this compound, may exhibit slightly different solubility compared to the para isomer due to steric hindrance from the adjacent dimethylamino group, which could affect crystal lattice energy and solvation.[6]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, empirical determination is recommended. The shake-flask method is a robust and widely accepted technique.

Principle of the Shake-Flask Method

This method involves agitating an excess of the solid solute with a specific solvent in a sealed container at a constant temperature until equilibrium is achieved. At this point, the solvent is saturated with the solute, and the concentration of the supernatant is determined analytically.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its estimated solubility.

-

Add the compound to a glass vial with a screw cap.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial securely to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer.

-

Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid artificially high results.

-

-

Concentration Analysis (using UV-Vis Spectroscopy as an example):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution. This value represents the solubility.

-

Visualizing the Workflow

The following diagram outlines the key stages of the shake-flask solubility determination method.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light. Recommended storage is at 2-8°C.[1][2][5]

The following diagram illustrates the logical flow for assessing solubility and selecting an appropriate solvent system.

Conclusion

While comprehensive quantitative solubility data for this compound is sparse, a combination of qualitative observations, comparative data from its para isomer, and an understanding of fundamental chemical principles provides a strong framework for its effective use. This guide has synthesized the available information and provided a robust, practical protocol for researchers to determine solubility for their specific applications. By following the outlined methodologies and safety precautions, scientists can confidently handle and deploy this versatile compound in their research and development endeavors.

References

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. This compound | 579-72-6 [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. 579-72-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 579-72-6 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 4-(二甲基氨基)苯甲醛 suitable for histochemical demonstration of nitro blue tetrazolium reduction in neutrophils | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-(ジメチルアミノ)ベンズアルデヒド、ACS試薬、 99 、(CH3)2NC6H4CHO [sigmaaldrich.com]

A Technical Guide to Differentiating Isomers of (Dimethylamino)benzaldehyde for Researchers and Drug Development Professionals

Abstract: The isomeric purity of reagents and intermediates is of paramount importance in the fields of chemical synthesis and drug development. The ortho, meta, and para isomers of (dimethylamino)benzaldehyde, while possessing identical molecular formulas and weights, exhibit distinct chemical and physical properties that significantly influence their reactivity and suitability for various applications. This in-depth technical guide provides a comprehensive overview of the structural differences between 2-(dimethylamino)benzaldehyde and its isomers, and details the primary analytical techniques for their differentiation. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

The Imperative of Isomeric Differentiation

(Dimethylamino)benzaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of molecules, including dyes, pharmaceuticals, and agrochemicals.[1][2] The position of the dimethylamino group relative to the aldehyde function dictates the electronic and steric characteristics of the molecule, thereby governing its reaction pathways and the properties of the resulting products. For instance, 4-(dimethylamino)benzaldehyde, also known as Ehrlich's reagent, is widely used in colorimetric assays to detect indoles and other compounds.[3][4][5] The unique reactivity of each isomer underscores the critical need for robust analytical methods to confirm the identity and purity of the specific isomer being used, ensuring the reproducibility and success of synthetic protocols and the quality of final products.

Unveiling the Structural Nuances

The core difference between 2-, 3-, and 4-(dimethylamino)benzaldehyde lies in the substitution pattern on the benzene ring. These are constitutional isomers, meaning they have the same molecular formula (C₉H₁₁NO) but different connectivity of atoms.[2][6][7]

-

This compound (ortho-isomer): The dimethylamino and aldehyde groups are on adjacent carbons (1,2-substitution). This proximity can lead to steric hindrance and potential intramolecular interactions, such as hydrogen bonding, which can influence its spectroscopic properties and reactivity.

-

3-(Dimethylamino)benzaldehyde (meta-isomer): The functional groups are separated by one carbon on the ring (1,3-substitution).[2][6][8] In this arrangement, the electronic effects of the two groups are less directly conjugated, leading to different electronic properties compared to the ortho and para isomers.

-

4-(Dimethylamino)benzaldehyde (para-isomer): The functional groups are on opposite sides of the benzene ring (1,4-substitution).[1][3][4][5][9] This configuration allows for maximum resonance interaction between the electron-donating dimethylamino group and the electron-withdrawing aldehyde group, significantly impacting its chemical and spectroscopic characteristics.[10]

These subtle yet significant structural variations are the key to their differentiation using modern analytical techniques.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic methods are indispensable tools for elucidating the structure of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is one of the most powerful and definitive techniques for distinguishing between the isomers of (dimethylamino)benzaldehyde. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the substituent positions.

Causality Behind Spectral Differences: The electron-donating dimethylamino group increases electron density (shields) the protons on the aromatic ring, causing their signals to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing aldehyde group decreases electron density (deshields) the protons, shifting their signals to a higher chemical shift (downfield). The interplay of these effects, which is dependent on the relative positions of the groups, results in a unique ¹H NMR fingerprint for each isomer.

Table 1: Comparative Properties and ¹H NMR Data of (Dimethylamino)benzaldehyde Isomers

| Property | This compound | 3-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)benzaldehyde |

| CAS Number | 579-72-6[7][11][12][13] | 619-22-7[6][8] | 100-10-7[3][5][14][15] |

| Molecular Weight | 149.19 g/mol [7][11][12] | 149.19 g/mol [6] | 149.19 g/mol [3][5][14] |

| Melting Point | Not specified (liquid at room temp.) | Not specified (liquid at room temp.) | 72-75 °C[3][15][16][17][18] |

| Boiling Point | ~245 °C[12] | ~260 °C[8] | 176-177 °C (at reduced pressure)[16] |

| ¹H NMR (CDCl₃, δ ppm) | Aldehyde H: ~10.2Aromatic H: ~7.0-7.8 (4 distinct signals)N(CH₃)₂: ~2.9 | Aldehyde H: ~9.9Aromatic H: ~6.9-7.4 (4 distinct signals)N(CH₃)₂: ~3.0 | Aldehyde H: ~9.73[19]Aromatic H: ~7.73 (d, 2H), ~6.69 (d, 2H)[19]N(CH₃)₂: ~3.08[19] |

Note: NMR chemical shifts are approximate and can vary with solvent and concentration. The data for the 4-isomer is from experimental findings, while the data for the 2- and 3-isomers are estimated based on substituent effects.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumental Analysis:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to elucidate the isomeric structure. The para-isomer will exhibit a characteristic symmetrical pattern in the aromatic region (two doublets), which readily distinguishes it from the more complex, asymmetric patterns of the ortho- and meta-isomers.

-

Caption: ¹H NMR workflow for isomer differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency of the aldehyde is particularly sensitive to the electronic effects of the substituents on the aromatic ring.

Causality Behind Spectral Differences: In the para-isomer, the strong resonance effect of the electron-donating dimethylamino group donates electron density to the aldehyde group, which weakens the C=O bond and lowers its stretching frequency. This effect is less pronounced in the meta-isomer. The ortho-isomer's C=O frequency may also be lowered due to a combination of electronic and steric effects.

Table 2: Typical Carbonyl (C=O) Stretching Frequencies

| Isomer | Approximate C=O Stretch (cm⁻¹) |

| This compound | 1665 - 1680 |

| 3-(Dimethylamino)benzaldehyde | 1690 - 1705 |

| 4-(Dimethylamino)benzaldehyde | 1670 - 1685 |

Note: These are typical ranges and can be influenced by the sampling method (e.g., KBr pellet, thin film).

Chromatographic Separation: Leveraging Polarity Differences

Chromatographic techniques are essential for separating mixtures of isomers and assessing purity.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. The (dimethylamino)benzaldehyde isomers have slightly different boiling points and polarities, allowing for their separation by GC.

Causality Behind Separation: The elution order in GC depends on the boiling point of the analytes and their interaction with the stationary phase of the column. Generally, for a standard non-polar column, compounds with lower boiling points will elute earlier. The polarity of the isomers also plays a role, with less polar compounds typically having shorter retention times on non-polar columns.

Experimental Protocol: Gas Chromatography

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer or isomer mixture in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumental Setup:

-

Injector: Set to a temperature that ensures rapid vaporization (e.g., 250 °C).

-

Column: A standard non-polar or mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) is suitable.

-

Oven Program: A temperature gradient is typically used for optimal separation (e.g., start at 100 °C, ramp at 10 °C/min to 250 °C).

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The isomers will be separated based on their retention times, allowing for both identification (by comparison to standards) and quantification.

Caption: Gas chromatography workflow for isomer separation.

Conclusion

The accurate identification of this compound and its isomers is a non-negotiable aspect of quality control in research and industrial settings. A combination of analytical techniques provides the most robust approach to confirming the identity and purity of these crucial synthetic intermediates. While ¹H NMR offers the most definitive structural information, IR spectroscopy serves as a rapid method for functional group analysis, and GC is invaluable for separating and quantifying the isomers in a mixture. By understanding the principles behind these techniques and their application, scientists can proceed with confidence in their synthetic endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. 4-(Dimethylamino)benzaldehyde histochemical demonstration of nitro blue tetrazolium reduction in neutrophils 100-10-7 [sigmaaldrich.com]

- 4. 4-Dimethylaminobenzaldehyde | 100-10-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 579-72-6 | AAA57972 [biosynth.com]

- 8. 3-Dimethylaminobenzaldehyde | CAS#:619-22-7 | Chemsrc [chemsrc.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. 579-72-6|this compound|BLD Pharm [bldpharm.com]

- 12. This compound | CAS#:579-72-6 | Chemsrc [chemsrc.com]

- 13. This compound | 579-72-6 [m.chemicalbook.com]

- 14. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]

- 15. 4-(ジメチルアミノ)ベンズアルデヒド suitable for histochemical demonstration of nitro blue tetrazolium reduction in neutrophils | Sigma-Aldrich [sigmaaldrich.com]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. 4-(二甲基氨基)苯甲醛 suitable for histochemical demonstration of nitro blue tetrazolium reduction in neutrophils | Sigma-Aldrich [sigmaaldrich.com]

- 18. 4-(Dimethylamino)benzaldehyde histochemical demonstration of nitro blue tetrazolium reduction in neutrophils 100-10-7 [sigmaaldrich.com]

- 19. rsc.org [rsc.org]

Theoretical and Computational Elucidation of the 2-(Dimethylamino)benzaldehyde Molecular Structure

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)benzaldehyde (2-DMABA), an ortho-substituted aromatic aldehyde, serves as a valuable building block in organic synthesis and the development of novel chemical entities. Unlike its more commonly studied isomer, 4-(dimethylamino)benzaldehyde (Ehrlich's reagent), the molecular structure of 2-DMABA is distinguished by the close proximity of the electron-donating dimethylamino group [-N(CH₃)₂] and the electron-withdrawing aldehyde group (-CHO). This ortho-substitution pattern introduces unique steric and electronic interactions that profoundly influence its conformation, reactivity, and spectroscopic properties.

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the molecular structure of this compound. By integrating the principles of quantum chemistry with established experimental data, we aim to deliver a robust, field-proven understanding of its structural and electronic characteristics. This document moves beyond a mere listing of facts to explain the causality behind methodological choices, offering a self-validating framework for researchers seeking to apply these techniques in their own work.

Part 1: The Synergy of Experimental and Theoretical Approaches

A thorough understanding of a molecule's structure begins with experimental characterization, which provides the "ground truth" that theoretical models must aim to replicate and explain. The primary techniques for a molecule like 2-DMABA include spectroscopic and diffraction methods. Computational models, particularly those based on Density Functional Theory (DFT), are then employed to build a complete picture of the molecule's geometry, electronic landscape, and vibrational dynamics in the gas phase, providing insights that are often inaccessible through experimentation alone.

Experimental Grounding: Spectroscopic Signatures

-

Vibrational Spectroscopy (FT-IR & Raman): Infrared and Raman spectra reveal the characteristic vibrational modes of the molecule. For 2-DMABA, key expected signals include the strong C=O stretching vibration of the aldehyde group (typically ~1680-1700 cm⁻¹), C-N stretching from the dimethylamino group, aromatic C=C stretching, and various C-H bending and stretching modes.[1][2] These experimental frequencies serve as critical benchmarks for validating the accuracy of computational frequency calculations.

-

UV-Visible Spectroscopy: The electronic transitions within the molecule are probed by UV-Vis spectroscopy. The presence of both a strong donor (-N(CH₃)₂) and an acceptor (-CHO) group on the aromatic ring suggests the presence of significant intramolecular charge transfer (ICT) bands.[3] Time-dependent DFT (TD-DFT) is the computational tool of choice for predicting and assigning these electronic transitions.

The Computational Lens: Density Functional Theory (DFT)

Density Functional Theory has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency. For organic molecules like 2-DMABA, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), provides a reliable framework for predicting a wide range of molecular properties.

Causality of Method Selection: The choice of the B3LYP functional is deliberate; it incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems and mitigating the self-interaction error inherent in simpler DFT methods. The 6-311++G(d,p) basis set is chosen for its robustness:

-

6-311G : A triple-zeta valence basis set that provides flexibility for valence electrons.

-

++ : Diffuse functions on both heavy atoms and hydrogens, essential for describing lone pairs and non-covalent interactions accurately.

-

(d,p) : Polarization functions on heavy atoms (d) and hydrogens (p), which allow for orbital shape distortion and are critical for correctly modeling bonding environments and vibrational frequencies.

This combination represents a self-validating system; its ability to accurately reproduce experimental vibrational spectra and geometric parameters for related molecules provides confidence in its predictive power for the target molecule.[4]

Part 2: Computational Workflow for Structural Analysis

A systematic computational investigation follows a logical progression, beginning with the determination of the most stable molecular geometry and proceeding to the analysis of its electronic and vibrational properties.

Caption: Logical workflow for the computational analysis of 2-DMABA.

Protocol: Geometry Optimization and Vibrational Analysis

This protocol establishes the foundational geometric and vibrational characteristics of the molecule.

Methodology:

-

Input Structure Generation: Construct an initial 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints using DFT.

-

Causality: This process systematically alters the coordinates of each atom to find the arrangement with the lowest possible electronic energy, representing the most stable conformation of the molecule in the gas phase.

-

Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.

-

Causality: This calculation solves for the second derivatives of the energy with respect to atomic positions. The results yield the harmonic vibrational frequencies (which correspond to peaks in IR and Raman spectra) and confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

-

Data Extraction and Scaling:

-

Extract the calculated vibrational frequencies and their corresponding intensities.

-

Apply a uniform scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies.

-

Causality: The scaling factor corrects for systematic errors arising from the harmonic approximation and basis set incompleteness, leading to better agreement with experimental anharmonic frequencies.

-

Part 3: In-Depth Analysis of Molecular Structure and Properties

With an optimized structure, we can delve into a detailed analysis of its electronic and chemical properties.

Structural Parameters: The Ortho-Effect in Action

The optimized geometry reveals the steric and electronic consequences of the ortho-substitution. The proximity of the bulky dimethylamino group and the aldehyde group forces a non-planar arrangement to minimize steric repulsion. This typically results in the twisting of both the aldehyde and dimethylamino groups out of the plane of the benzene ring.

| Parameter | Typical Calculated Value (B3LYP/6-311++G(d,p)) | Significance |

| Bond Lengths (Å) | ||

| C=O | ~1.22 Å | Reflects the double bond character of the carbonyl group. |

| C(ring)-C(aldehyde) | ~1.48 Å | Indicates single bond character with some conjugation to the ring. |

| C(ring)-N | ~1.37 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating significant delocalization of the nitrogen lone pair into the aromatic system. |

| Dihedral Angles (°) | ||

| O=C-C(ring)-C(ring) | Variable | A non-zero value indicates the aldehyde group is twisted out of the ring plane due to steric hindrance from the -N(CH₃)₂ group. |

| C(ring)-C(ring)-N-C(methyl) | Variable | A non-zero value shows the dimethylamino group is also twisted, disrupting ideal p-orbital overlap with the ring. |

Vibrational Mode Assignment

The calculated frequencies, when scaled, show excellent agreement with experimental FT-IR and Raman data. The Potential Energy Distribution (PED) analysis, derived from the calculation, allows for the unambiguous assignment of each vibrational mode to specific atomic motions.

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |

| Aromatic C-H stretch | 3100 - 3000 | ~3050 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H stretch | 2980 - 2850 | ~2930, 2870 | Stretching of C-H bonds in the methyl groups. |

| C=O stretch | ~1685 | ~1690 | Strong, characteristic aldehyde carbonyl stretch. |

| Aromatic C=C stretch | 1600 - 1450 | ~1595, 1500 | Skeletal vibrations of the benzene ring. |

| C(ring)-N stretch | ~1350 | ~1360 | Stretching of the bond connecting nitrogen to the ring. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[5][6] Their energy and spatial distribution dictate the molecule's reactivity.

-

Highest Occupied Molecular Orbital (HOMO): For 2-DMABA, the HOMO is primarily localized on the electron-rich dimethylamino group and the aromatic ring. This region acts as the primary electron donor.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly centered on the electron-deficient aldehyde group and the aromatic ring, serving as the electron acceptor.[7]

The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical stability. A smaller gap implies that the molecule is more easily polarizable and more chemically reactive.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and selected isotopic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. irjweb.com [irjweb.com]

- 6. irjweb.com [irjweb.com]

- 7. Benzaldehyde [cms.gutow.uwosh.edu]

The Versatile Scaffold: A Technical Guide to the Research Applications of 2-(Dimethylamino)benzaldehyde Derivatives

Abstract

The synthetically accessible and electronically rich scaffold of 2-(dimethylamino)benzaldehyde (DMAB) has emerged as a cornerstone in the development of a diverse array of functional molecules. Its inherent properties, stemming from the electron-donating dimethylamino group in conjugation with the electrophilic aldehyde, provide a unique platform for creating derivatives with significant potential across multiple scientific disciplines. This technical guide offers an in-depth exploration of the research applications of DMAB derivatives, focusing on their design, synthesis, and functional validation in medicinal chemistry, chemical sensing, and materials science. We will delve into the causal relationships behind experimental designs, provide detailed, field-tested protocols, and present quantitative data to empower researchers in leveraging these versatile compounds for their own investigations.

The Chemical Core: Understanding the this compound Scaffold

At the heart of the diverse applications of its derivatives lies the intrinsic chemical nature of this compound. The potent electron-donating effect of the ortho-positioned dimethylamino group significantly influences the reactivity of the aromatic ring and the aldehyde functionality. This electronic push increases the nucleophilicity of the aromatic ring and enhances the reactivity of the aldehyde group towards nucleophiles, making it a prime substrate for a variety of condensation reactions.

This inherent reactivity is the foundation for the straightforward synthesis of two major classes of derivatives that will be the focus of this guide: Schiff bases and chalcones .

Diagram: Core Reactivity of this compound

Caption: Synthetic pathways from this compound.

Fluorescent Probes and Chemical Sensors: Illuminating the Molecular World

The extended π-conjugation and the presence of a donor-acceptor system in many DMAB derivatives make them excellent candidates for fluorescent probes. The dimethylamino group acts as an electron donor, while the imine (-C=N-) or enone (-C=C-C=O) moieties in Schiff bases and chalcones, respectively, can act as electron acceptors. This intramolecular charge transfer (ICT) character is highly sensitive to the local environment, forming the basis for their sensing applications.

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)

The primary mechanisms governing the "turn-on" or "turn-off" fluorescence response of DMAB-based sensors upon analyte binding are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

-

CHEF: In the free ligand state, non-radiative decay pathways, such as C=N isomerization in Schiff bases, can quench fluorescence. Upon chelation with a metal ion, the ligand's conformation becomes rigid, restricting these non-radiative processes and leading to a significant enhancement in fluorescence intensity.[1]

-

PET: In some designs, a photoinduced electron transfer from a donor (like the dimethylamino group) to the fluorophore can quench fluorescence. Analyte binding can inhibit this PET process, thus "turning on" the fluorescence.

Diagram: Mechanism of a "Turn-On" Fluorescent Sensor

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Application: Detection of Metal Ions

Schiff bases derived from DMAB are particularly effective in detecting various metal ions. The imine nitrogen and other strategically placed heteroatoms can form stable coordination complexes with metal ions.

Table 1: Performance of DMAB-derived Fluorescent Probes for Metal Ion Detection

| Derivative Type | Target Analyte | Detection Limit (LOD) | Observed Change | Reference |

| Schiff Base | Al³⁺ | 1.98 x 10⁻⁸ M | Fluorescence "turn-on" | [2] |

| Schiff Base | Al³⁺ | 4.79 x 10⁻⁸ M | Fluorescence "turn-on" | [2] |

| Schiff Base | Zn²⁺ | - | Fluorescence "turn-on" | [3] |

| Schiff Base | Cu²⁺ | - | Fluorescence quenching | [4] |

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes a general, robust method for synthesizing a Schiff base from this compound and a primary amine, a common first step in developing a novel fluorescent probe.

Materials:

-

This compound (1.0 eq)

-

Appropriate primary amine (e.g., 2-amino-4-nitrophenol) (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

In a separate beaker, dissolve the primary amine in absolute ethanol.

-

Add the amine solution dropwise to the aldehyde solution while stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a vacuum oven.

-

Characterize the final product using techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality: The use of ethanol as a solvent is ideal due to its ability to dissolve both reactants and its relatively high boiling point for reflux. The catalytic amount of acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the primary amine.

Medicinal Chemistry: Scaffolds for Drug Discovery

The structural framework of DMAB derivatives, particularly chalcones and Schiff bases, is prevalent in a wide range of biologically active compounds. Their ease of synthesis allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies.

Anticancer Activity

Derivatives of DMAB have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key cellular pathways.

3.1.1. Structure-Activity Relationship (SAR) Insights

Studies on DMAB-related compounds have revealed key structural features that influence their anticancer potency. For instance, in a series of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones, the position of substituents on the aromatic core dramatically affects cytotoxicity. Lipophilicity and the ability to bind DNA are often correlated with increased anticancer activity.[5]

Table 2: Cytotoxicity of Benzaldehyde Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [6] |

| 2,3-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.15 | [6] |

| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.09 | [6] |

| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [6] |

| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 | [6] |

| 3,5-Dichlorosalicylaldehyde | OVCAR-8 (Ovarian) | 1.98 | [6] |

| 3,5-Dichlorosalicylaldehyde | HCT-116 (Colon) | 1.76 | [6] |

| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | [6] |

Note: While not direct derivatives of this compound, this data illustrates the potent cytotoxicity of substituted benzaldehydes.

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DMAB derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Chalcones and Schiff bases derived from DMAB have shown promising activity against a range of pathogenic bacteria and fungi.[7][8]

3.2.1. Mechanism of Antimicrobial Action

The antimicrobial mechanisms of chalcones are multifaceted. They are known to disrupt the bacterial cell membrane, inhibit key enzymes such as DNA gyrase, and interfere with efflux pumps, which are responsible for antibiotic resistance.[9] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues in target proteins.

Diagram: Antimicrobial Mechanisms of Chalcones

Caption: Multiple antimicrobial targets of chalcone derivatives.

Table 3: Minimum Inhibitory Concentration (MIC) of DMAB-derived Chalcones

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Chalcone Derivative 6a | Staphylococcus aureus | 0.4 - 0.6 | [7] |

| Chalcone Derivative 6c | Staphylococcus aureus | 0.4 - 0.6 | [7] |

| Chalcone Derivative 6d | Staphylococcus aureus | 0.4 - 0.6 | [7] |

| Chalcone Derivative 6b | Escherichia coli | Moderate Activity | [7] |

| Chalcone Derivative 6c | Escherichia coli | Moderate Activity | [7] |

| Chalcone Derivative 6c | Aspergillus niger | Moderate Activity | [7] |

3.2.2. Experimental Protocol: Synthesis of a Chalcone Derivative

The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis. This protocol outlines a solvent-free, environmentally friendly grinding method.

Materials:

-

This compound (1.0 eq)

-

An appropriate acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)

-

Sodium Hydroxide (NaOH) pellets (2.0 eq)

-

Mortar and Pestle

Procedure:

-

Place the acetophenone and sodium hydroxide pellets in a mortar.

-

Grind the mixture for approximately 10 minutes.

-

Add the this compound to the mortar and continue grinding for another 15-20 minutes until a paste is formed.

-

Allow the paste to stand at room temperature for at least one hour.

-

Add cold distilled water to the mortar and stir to break up the solid.

-

Collect the crude chalcone by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterize the final product by melting point, FTIR, and NMR spectroscopy.

Causality: This solvent-free method is not only "greener" but also can be faster and lead to high yields. The mechanical grinding provides the energy to initiate the reaction, and the solid-state nature of the reaction can favor the formation of the desired product.

Conclusion and Future Perspectives

The derivatives of this compound represent a class of compounds with remarkable versatility and significant potential for future research. The ease of their synthesis, coupled with the ability to fine-tune their electronic and steric properties through judicious selection of reaction partners, makes them an attractive platform for developing novel solutions in sensing, medicine, and materials science.

Future research should focus on the development of DMAB-based fluorescent probes with enhanced selectivity and sensitivity for a broader range of analytes, including biologically relevant anions and neutral molecules. In the realm of medicinal chemistry, the exploration of novel DMAB derivatives as multi-target agents, capable of simultaneously modulating different pathways involved in diseases like cancer, holds considerable promise. Furthermore, the incorporation of these chromophoric and bioactive moieties into polymeric structures could lead to the development of advanced functional materials with applications in areas such as targeted drug delivery and smart coatings. The continued investigation of this privileged scaffold is certain to yield exciting and impactful scientific advancements.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Safety, handling, and storage guidelines for 2-(Dimethylamino)benzaldehyde

An In-Depth Technical Guide to the Safe Handling and Storage of 2-(Dimethylamino)benzaldehyde

This guide provides comprehensive safety, handling, and storage protocols for this compound (CAS No. 579-72-6), a crucial reagent in various chemical syntheses and analytical applications, including its use in Ehrlich's reagent. The information herein is synthesized from authoritative safety data sheets and chemical handling standards, designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure laboratory safety. The causality behind each procedural recommendation is explained to foster a deeper understanding of chemical safety principles.

Core Hazard Profile & Chemical Identity

Understanding the intrinsic properties and hazards of a chemical is the foundation of safe laboratory practice. This compound is an organic compound that requires careful handling due to its irritant properties and potential for harm upon exposure.

GHS Hazard Identification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. This compound is consistently classified with the following hazards.[1][2][3]

| Hazard Class | GHS Code | Description | Causality & Implication |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] | Ingestion can lead to systemic toxicity. The molecule's structure allows it to interfere with biological processes, causing harm if it enters the gastrointestinal tract.[5][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3][7] | The compound can react with moisture and proteins in the skin, leading to local inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermatitis. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3][7] | Direct contact with the sensitive tissues of the eye can cause significant irritation, pain, and potential damage. The aldehyde functional group can be particularly reactive with mucous membranes. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3][7] | Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[5][7] This is why handling in a ventilated area is critical. |

Physical & Chemical Properties

These properties are essential for determining appropriate storage conditions and predicting the substance's behavior during handling and in the event of a spill.

| Property | Value | Source |

| CAS Number | 579-72-6 | [2][8][9] |

| Molecular Formula | C₉H₁₁NO | [8][9][10] |